(R)-2-(Piperidin-3-yl)isoindolin-1-one
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Description
Scientific Research Applications
Synthesis and Structure-Activity Relationships
A study by Sugimoto et al. (1995) focused on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, including compounds related to (R)-2-(Piperidin-3-yl)isoindolin-1-one . The research found that modifications to the piperidine and isoindolinone components could significantly affect the inhibitory potency against acetylcholinesterase, highlighting the chemical's relevance in designing potential treatments for diseases like Alzheimer's (Sugimoto et al., 1995).
Stereoselective Synthesis
Prasad et al. (2021) reported a stereoselective synthesis method for 2H-isoindolin-1,3-ylidenes from 2-(formylphenyl)acrylates and phenacylazide, demonstrating the flexibility and efficiency of generating This compound derivatives. This method allows for the synthesis of highly functionalized compounds, which could have implications in drug development and material science (Prasad et al., 2021).
Antimycobacterial Activity
Rani et al. (2019) explored the antimycobacterial activities of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines. The compound with a butyl chain as a spacer between two pharmacophores and piperidine as the secondary amine component on the isoindoline ring exhibited potent activity against Mycobacterium tuberculosis without cytotoxicity. This indicates the potential of This compound derivatives in treating tuberculosis (Rani et al., 2019).
Pharmacological Applications
Norman et al. (1996) investigated phthalimide and isoindolinone derivatives as potential antipsychotic agents. The study evaluated the effects of bridge length and conformation on the biological activity of these compounds, providing insights into the pharmacological profiles of This compound derivatives. This research could contribute to the development of new treatments for psychiatric disorders (Norman et al., 1996).
Properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVDGADEULRSM-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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